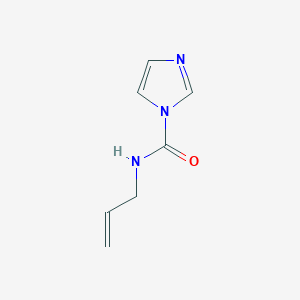

N-allyl-1H-imidazole-1-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H9N3O |

|---|---|

Molecular Weight |

151.17 g/mol |

IUPAC Name |

N-prop-2-enylimidazole-1-carboxamide |

InChI |

InChI=1S/C7H9N3O/c1-2-3-9-7(11)10-5-4-8-6-10/h2,4-6H,1,3H2,(H,9,11) |

InChI Key |

DGKYSPJNECJUMJ-UHFFFAOYSA-N |

Canonical SMILES |

C=CCNC(=O)N1C=CN=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Allyl 1h Imidazole 1 Carboxamide and Its Analogues

Direct Synthesis Approaches to N-allyl-1H-imidazole-1-carboxamide

Direct synthesis focuses on the construction of the target molecule through sequential, well-defined steps. These methods are prized for their control and ability to produce the specific this compound isomer with high purity.

Carbonyldiimidazole (CDI)-Mediated Coupling Reactions for Carboxamide Formation

1,1'-Carbonyldiimidazole (B1668759) (CDI) is a widely utilized coupling reagent in organic synthesis, valued for its ability to facilitate the formation of amides, esters, and ureas from amines and carboxylic acids under mild conditions. wikipedia.orgcommonorganicchemistry.com The synthesis of this compound via CDI is a direct and efficient process. The reaction mechanism involves the nucleophilic attack of an amine on one of the carbonyl-activated imidazole (B134444) rings of CDI.

In a typical procedure for forming a carboxamide, CDI acts as a safe and easy-to-handle alternative to phosgene. commonorganicchemistry.com When CDI reacts with a primary amine, such as allylamine (B125299), one of the imidazole groups is displaced, yielding the corresponding N-substituted imidazole-1-carboxamide. This reaction is highly selective for primary amines. nih.gov The other product of the reaction is imidazole, which can also serve as a mild base within the reaction mixture, often eliminating the need for an additional external base. commonorganicchemistry.com

The direct reaction of CDI with allylamine represents a straightforward route to this compound. The high reactivity of the acylimidazolium intermediate facilitates the reaction, often at ambient temperature and with short reaction times, making it a highly effective method for this specific carboxamide formation. rsc.org

Novel Reagents and Conditions for N-Substitution on Imidazole-1-carboxamides

Achieving N-substitution on a pre-formed imidazole-1-carboxamide core allows for the synthesis of a diverse range of analogues. The reactivity of the imidazole ring towards substitution is influenced by the electron-withdrawing nature of the imidazole-1-carboxamide group. Standard alkylation procedures can be adapted for this purpose. For instance, the reaction of an imidazole derivative with an alkyl halide, such as ethyl chloroacetate, in the presence of a weak base like potassium carbonate in a dry solvent, is a common method for N-alkylation. nih.gov

For the synthesis of more complex analogues, different reagents and conditions can be employed. The alkylation of the imidazole nitrogen in related structures like 4,5-dicyanoimidazole (B129182) has been successfully achieved using various bases and alkylating agents, demonstrating the feasibility of this approach on functionalized imidazole rings. acs.org The choice of base and solvent system is critical to control the regioselectivity and yield of the N-substitution reaction.

Table 1: Representative Conditions for N-Alkylation of Imidazoles

| Imidazole Substrate | Alkylating Agent | Base | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|---|

| Imidazole | Ethylchloroacetate | K₂CO₃ | Acetone | Reflux | Ethyl 1H-imidazol-1-yl acetate (B1210297) | nih.gov |

This table is illustrative of general N-alkylation conditions applicable to imidazole derivatives.

Palladium-Catalyzed N-Allylation Strategies for Imidazole-1-carboxamides

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering powerful tools for forming carbon-nitrogen bonds. While extensively developed for N-arylation, these principles can be extended to N-allylation. nih.govmit.edu A significant challenge in the Pd-catalyzed coupling of imidazoles is the strong inhibitory effect the imidazole substrate can have on the formation of the active Pd(0)-ligand catalyst. mit.edunih.gov Research has shown that using a pre-activated solution of the palladium source (e.g., Pd₂(dba)₃) and the ligand can overcome this inhibition, leading to a dramatic improvement in reaction efficacy. mit.edunih.gov

A hypothetical palladium-catalyzed N-allylation of an imidazole-1-carboxamide would involve the reaction of the heterocycle with an allylic electrophile, such as allyl carbonate or allyl chloride, in the presence of a palladium catalyst and a suitable ligand. The reaction demonstrates high selectivity for the N1 position of unsymmetrical imidazoles, which would be advantageous for synthesizing specific isomers of N-allyl-imidazole-1-carboxamide analogues. nih.govmit.edu The development of such a method would provide a versatile and regioselective route to this class of compounds.

Table 2: Key Features of a Proposed Pd-Catalyzed N-Allylation

| Feature | Description | Significance |

|---|---|---|

| Catalyst System | Pd(OAc)₂ or Pd₂(dba)₃ with a biaryl phosphine (B1218219) ligand. | Essential for catalytic turnover and reaction efficiency. |

| Allyl Source | Allyl chloride, allyl acetate, or allyl carbonate. | Provides the allyl group for the N-substitution. |

| Base | A non-nucleophilic base like Cs₂CO₃ or K₃PO₄. | Activates the imidazole N-H for coupling. |

| Key Challenge | Catalyst inhibition by the imidazole substrate. | Can be overcome by pre-activation of the catalyst. mit.edunih.gov |

| Advantage | High N1 regioselectivity. nih.gov | Allows for precise control over the product's structure. |

Multi-Component Reaction Strategies for Structural Diversification

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating portions of each reactant. rsc.org This approach is particularly valuable for creating libraries of structurally diverse compounds. Several MCRs are known for the synthesis of the imidazole core. organic-chemistry.org

The most common MCR for imidazole synthesis involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849) or an amine. researchgate.netrsc.org By systematically varying these components, a wide array of substituted imidazoles can be generated. To produce analogues of this compound, allylamine could be used as the amine component, directly installing the N-allyl group onto the imidazole ring during its formation. Subsequent conversion of another functional group on the ring to a carboxamide would complete the synthesis.

Another approach involves the use of γ-aminobutyric acid (GABA), formaldehyde, and glyoxal (B1671930) in a one-pot procedure to yield 1,3-bis(3-carboxypropyl)imidazole, showcasing how functionalized amines can be used to construct the imidazole ring with specific N-substituents in a single, atom-economical step. mdpi.com These MCR strategies offer a rapid and versatile platform for generating diverse libraries of imidazole-1-carboxamide analogues for further investigation.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgmdpi.com These principles are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals to enhance sustainability.

Solvent-Free and Aqueous Medium Reaction Systems

A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and environmentally harmful. rsc.orgasianpubs.org Several methods for imidazole synthesis have been developed that adhere to this principle.

Solvent-Free Synthesis: Solvent-free, or solid-state, reactions offer numerous advantages, including reduced waste, lower costs, and often, enhanced reaction rates and selectivity. asianpubs.org The synthesis of imidazole derivatives has been successfully achieved under solvent-free conditions, sometimes assisted by microwave irradiation to accelerate the reaction. researchgate.netasianpubs.org For example, the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonium (B1175870) acetate can be performed by heating the mixture without any solvent to produce trisubstituted imidazoles in very good yields. organic-chemistry.org

Notably, CDI-mediated amidation, a key reaction discussed in section 2.1.1, has been adapted to a solvent-free protocol. This method dramatically reduces reaction times from several hours to just 5-10 minutes, providing a highly efficient and green route to carboxamides. researchgate.net

Aqueous Medium Synthesis: Water is considered the ideal green solvent due to its non-toxicity, availability, and safety. nih.gov While organic reactions in water can be challenging due to solubility issues, numerous strategies have been developed to overcome this. The synthesis of tri- and tetra-substituted imidazoles has been reported in an aqueous medium using a 1,4-diazabicyclo[2.2.2]octane (DABCO)-based ionic liquid, with sonication used to promote the reaction. rsc.org This method allows for catalyst recycling and is tolerant of a wide variety of functional groups. rsc.org Another approach utilized water as the solvent for the substitution of a nitro group on an imidazole ring with a carbon nucleophile, highlighting the potential for performing complex transformations in an aqueous environment. nih.gov

Table 3: Comparison of Conventional vs. Green Synthetic Approaches for Imidazole Derivatives

| Method | Conditions | Solvent | Reaction Time | Key Advantages | Reference |

|---|---|---|---|---|---|

| Conventional Amidation | CDI, Room Temperature | THF | 90 min | Mild conditions | commonorganicchemistry.com |

| Green Amidation | CDI, Solvent-Free | None | 5-10 min | Rapid, no solvent waste | researchgate.net |

| Conventional Condensation | Acetic Acid | Glacial Acetic Acid | Several hours | Established method | researchgate.net |

| Green Condensation | Lactic Acid, 160 °C | None (Solvent-Free) | 30-45 min | Good yields, biodegradable catalyst | rsc.org |

| Green Condensation | DABCO-based Ionic Liquid | Water | 2-3 hours | Catalyst recycling, aqueous medium | rsc.org |

Catalyst-Free and Transition Metal-Free Synthetic Routes

The development of synthetic methods that avoid the use of metal catalysts is a significant goal in green chemistry, as it can reduce costs, simplify purification processes, and minimize toxic waste. For the synthesis of N-allyl-imidazole derivatives, several catalyst-free approaches have been successfully developed.

One notable method involves the direct N-allylation of imidazoles using Morita-Baylis-Hillman (MBH) acetates as the alkylating agents. beilstein-journals.org In a key finding, the reaction between an MBH acetate and imidazole can proceed efficiently without any catalyst or additive. For instance, the reaction of a primary MBH acetate with a twofold excess of imidazole in refluxing toluene (B28343) for 24 hours resulted in the SN2-type product, an N-allyl-substituted imidazole, in an 82% yield. beilstein-journals.org This approach highlights the utility of highly reactive electrophiles to achieve alkylation under neutral, catalyst-free conditions.

Similarly, the synthesis of related benzimidazole (B57391) ring systems has been achieved through a transition-metal-free intramolecular N-arylation reaction. mdpi.com In this process, N-(2-iodoaryl)benzamidine undergoes cyclization in the presence of a simple base like potassium carbonate in water at 100°C, yielding the benzimidazole product. mdpi.com Although this example pertains to a fused imidazole system, the underlying principle of a base-mediated, metal-free C-N bond formation is relevant to the broader synthesis of N-substituted imidazoles.

Solvent- and catalyst-free cyclization reactions have also been reported for the synthesis of imidazolinone derivatives under neat (solventless) conditions. researchgate.net These reactions demonstrate high efficiency and are environmentally benign, offering good to excellent yields of the heterocyclic products. researchgate.net The success of these varied catalyst-free methods underscores a growing trend towards more sustainable synthetic protocols in heterocyclic chemistry.

Optimization of Reaction Parameters for Yield and Selectivity Enhancement

The efficiency and outcome of a chemical synthesis are critically dependent on reaction parameters such as solvent, temperature, and reaction time. Systematic optimization of these variables is crucial for maximizing product yield and selectivity.

The choice of solvent can dramatically influence the yield of imidazole synthesis. In one study on the formation of 1,2,5-trisubstituted imidazoles, various solvents were tested. researchgate.net While reactions at room temperature in solvents like water, acetonitrile (B52724), DMF, THF, and methanol (B129727) yielded only trace amounts of the product, elevating the temperature to reflux conditions led to significant improvements. researchgate.net Ethanol was identified as the optimal solvent, providing an 82% yield, whereas other solvents like water and acetonitrile gave much lower yields of 10% and 13%, respectively. researchgate.net

The effect of solvent and temperature on the yield of a generic imidazole synthesis is summarized in the table below.

Table 1: Effect of Solvent and Temperature on Imidazole Synthesis Yield

| Entry | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| 1 | Water | Room Temp. | Trace |

| 2 | Acetonitrile | Room Temp. | Trace |

| 3 | DMF | Room Temp. | Trace |

| 4 | THF | Room Temp. | Trace |

| 5 | Methanol | Room Temp. | Trace |

| 6 | Ethanol | Room Temp. | Trace |

| 7 | Water | Reflux | 10 |

| 8 | Acetonitrile | Reflux | 13 |

| 9 | DMF | Reflux | 30 |

| 10 | THF | Reflux | 15 |

| 11 | Methanol | Reflux | 25 |

| 12 | Ethanol | Reflux | 82 |

Data sourced from a study on the synthesis of 1,2,5-trisubstituted imidazoles. researchgate.net

In the synthesis of N-substituted quinolone carboxamides, a related class of compounds, optimization of reagent ratios is also critical. nih.gov For instance, the coupling reaction to form the carboxamide bond can be fine-tuned by adjusting the relative amounts of the carboxylic acid, the amine, and coupling agents like ethyl chloroformate and triethylamine. nih.gov Such optimization ensures the reaction proceeds to completion while minimizing side products.

Chemo-, Regio-, and Stereoselective Synthesis of Advanced this compound Derivatives

Achieving selectivity is a paramount challenge in the synthesis of complex molecules. For derivatives of this compound, controlling chemoselectivity (which functional group reacts), regioselectivity (where the reaction occurs on a molecule), and stereoselectivity (the spatial arrangement of the product) is essential for accessing specific, advanced analogues.

A high degree of regioselectivity has been demonstrated in the N-allylation of imidazole with Morita-Baylis-Hillman (MBH) adducts. beilstein-journals.org The reaction of imidazole with cyclic MBH alcohols and acetates can be directed to achieve a highly α-regioselective N-nucleophilic allylic substitution. beilstein-journals.org This control allows for the specific formation of the desired constitutional isomer. Furthermore, by using an additive such as DABCO, the reaction pathway can be switched from a direct substitution to an aza-Michael addition, leading to 1,4-adducts with high regioselectivity. beilstein-journals.org

The table below illustrates the regioselective outcomes based on the chosen reaction conditions.

Table 2: Regioselective Synthesis of N-substituted Imidazole Derivatives

| Substrate | Reagent | Conditions | Product Type | Selectivity | Yield (%) |

|---|---|---|---|---|---|

| Cyclic MBH Acetate | Imidazole | Toluene, reflux | SN2 Substitution | High α-regioselectivity | 82 |

| Cyclic MBH Acetate | Imidazole | Toluene, reflux | SN2 Substitution | High α-regioselectivity | 65 |

| Acyclic MBH Alcohol | Imidazole | Toluene/Methanol, reflux, DABCO | 1,4-Aza-Michael Addition | Regioselective | 70-84 |

Data sourced from a study on the N-allylation of imidazole with MBH adducts. beilstein-journals.org

Modern synthetic methods often employ directing groups to control selectivity. For example, rhodium(III)-catalyzed C-H activation and annulation reactions have been used to achieve chemo- and regioselective synthesis of complex fused imidazole systems like imidazo[1,5-a]indol-3(2H)-ones. researchgate.net While this involves a transition metal catalyst, the principles of using a directing group (in this case, a carboxamide on the indole (B1671886) nitrogen) to guide the reaction to a specific C-H bond are broadly applicable in advanced organic synthesis. researchgate.net Such strategies enable the construction of highly functionalized heterocyclic frameworks from simple starting materials with a high degree of predictability and control.

Chemical Reactivity and Transformation Studies of N Allyl 1h Imidazole 1 Carboxamide

Reactivity Profiling at the Imidazole (B134444) Nitrogen Atoms

The imidazole ring, with its two nitrogen atoms, is a key determinant of the reactivity of N-allyl-1H-imidazole-1-carboxamide. The N-1 nitrogen is part of the carboxamide linkage, which significantly influences the electronic properties of the entire imidazole system.

Electrophilic Substitution Reactions on the Imidazole Ring

The N-acyl group in N-acylimidazoles, including the N-allyl-1-carboxamide moiety, is an electron-withdrawing group. This deactivates the imidazole ring towards electrophilic aromatic substitution. libretexts.orgyoutube.com Generally, electrophilic substitution on the imidazole ring occurs preferentially at the C4 and C5 positions due to the formation of more stable intermediates. youtube.comresearchgate.net The precise regioselectivity in this compound would be influenced by the electronic and steric effects of the N-allyl-1-carboxamide substituent. While specific studies on this exact compound are not extensively documented, the general principles of electrophilic substitution on N-acylimidazoles suggest that any substitution would likely occur at the C4 or C5 position, albeit at a slower rate compared to unsubstituted imidazole.

Nucleophilic Addition Reactions to the Imidazole Ring System

The imidazole ring in this compound is generally not susceptible to direct nucleophilic addition due to its aromatic character. However, the presence of the electron-withdrawing N-carboxamide group can render the ring more susceptible to nucleophilic attack, particularly if the ring is first activated. For instance, the formation of an imidazolium (B1220033) salt by quaternization of the N-3 nitrogen would significantly enhance the electrophilicity of the ring carbons, making them more prone to attack by nucleophiles. clockss.org

Furthermore, the allyl group itself can undergo nucleophilic attack, especially in the presence of a suitable catalyst. Nickel-catalyzed conjunctive cross-coupling reactions have been shown to proceed with N-allyl heterocycles, where a nucleophile adds to the β-position of the allyl group. nih.gov

Transformations Involving the Carboxamide Functionality

The carboxamide group is a highly versatile functional handle, and in this compound, it is the site of numerous chemical transformations.

Acylation Reactions and Transamidation Studies (Non-Biological Contexts)

This compound is an effective acylating agent. sigmaaldrich.com The imidazole moiety acts as a good leaving group, facilitating the transfer of the N-allylcarbamoyl group to various nucleophiles. For instance, it can be used to prepare allyl enol carbonate derivatives by reacting with ketone enolates in the presence of a Lewis acid like boron trifluoride etherate. nih.gov

Transamidation Reactions

Transamidation offers a pathway to synthesize new amide derivatives from this compound. This can be achieved by reacting it with primary or secondary amines. smolecule.com These reactions can be promoted by catalysts such as cerium oxide or imidazolium chloride, often under solvent-free conditions. rsc.orgresearchgate.netnih.gov The reactivity in these transamidation reactions can be influenced by the nature of the incoming amine and the reaction conditions.

| Catalyst/Conditions | Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |

| CeO2, solvent-free | Picolinamide | n-Octylamine | N-octylpicolinamide | High | rsc.org |

| Imidazolium chloride (30 mol%) | Various amides | Primary amines | Transamidated amides | Moderate to Excellent | nih.gov |

| Boric acid, solvent-free | Various carboxamides | Primary and secondary amines | Transamidated amides | Not specified | researchgate.net |

| Metal-free, mild conditions | N-acyl-glutarimides | Various amines | Transamidated amides | Not specified | rsc.org |

Hydrolytic Stability and Reactivity under Varied Conditions

The hydrolytic stability of N-acylimidazoles, and by extension this compound, is highly dependent on the pH of the medium. Generally, these compounds are relatively stable in neutral or mildly acidic conditions but are susceptible to hydrolysis under both strongly acidic and basic conditions. nih.gov The rate of hydrolysis is influenced by steric factors; for instance, sterically hindered N-acylimidazoles exhibit greater stability towards nucleophilic attack, including hydrolysis. nih.gov

Kinetic studies on the hydrolysis of various N-acylimidazoles have provided insights into the reaction mechanisms. The hydrolysis can proceed through different pathways depending on the pH. For example, the hydrolysis of N-salicylidene-2-aminothiazole has been shown to involve spontaneous, acid-catalyzed, and base-catalyzed pathways. rsc.org Kinetic data for the acid-catalyzed hydrolysis of various esters have been compiled, providing a framework for understanding the stability of the carboxamide linkage. researchgate.net

| Compound | Condition | Rate Constant (s⁻¹) | Reference |

| 2-methyl-N-acetyl-alpha-d-neuraminic acid | 0.05 M H₂SO₄ | 56-fold greater than O-acetylated derivative | nih.gov |

| N-acylimidazoles | Varying pH | Rate is pH-dependent | nih.gov |

Selective Reductions and Oxidations of the Amide Group

Selective Reductions

The selective reduction of the carboxamide group in this compound to the corresponding amine presents a synthetic challenge due to the presence of the reducible allyl group and the imidazole ring. However, various metal hydride reagents can be employed for this transformation. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing amides to amines. chem-station.com For more selective reductions, milder reagents or catalytic systems can be utilized. For instance, borane-based reagents can selectively reduce carboxylic acids in the presence of other functional groups, and similar selectivity might be achievable for amides under specific conditions. nih.gov Catalytic methods, such as those using rhodium or nickel catalysts with silanes as the reductant, have also been developed for the chemoselective reduction of amides. rsc.org

| Reagent/Catalyst | Substrate | Product | Notes | Reference |

| LiAlH₄ | Amides | Amines | Strong, non-selective | chem-station.com |

| Borane Catalysis | Carboxylic Acids | Alcohols | Chemoselective | nih.gov |

| Nickel/Silane | Thioesters | Aldehydes | Mild conditions | rsc.org |

Selective Oxidations

The oxidation of this compound can potentially occur at several sites: the imidazole ring, the allyl group, or the carboxamide nitrogen. The specific outcome would depend on the oxidizing agent and the reaction conditions. For instance, the allyl group can undergo various oxidative transformations, such as epoxidation or dihydroxylation. Electrophilic addition of reagents like N-bromosuccinimide (NBS) in the presence of triflamide to allyl-containing substances can lead to the formation of halogen-substituted amidines. nih.gov The imidazole ring itself can be oxidized under certain conditions, though it is generally quite stable.

Reaction Pathways of the Allyl Moiety

The allyl group (CH₂=CH-CH₂-) is a cornerstone of synthetic chemistry, offering a rich landscape of potential transformations. Its C=C double bond is amenable to a wide array of addition and rearrangement reactions, enabling significant modifications to the molecular backbone.

Olefin metathesis, a Nobel prize-winning reaction, provides a powerful method for the formation of new carbon-carbon double bonds. This transformation, typically catalyzed by ruthenium-based complexes such as Grubbs or Hoveyda-Grubbs catalysts, involves the scrambling and reforming of double bonds between two alkene partners. organic-chemistry.orglibretexts.org For this compound, this reaction enables significant structural modifications, including cross-metathesis (CM) with other olefins to elongate or alter the side chain, and ring-closing metathesis (RCM) if a second olefin is present in the molecule.

The development of N-heterocyclic carbene (NHC) ligands for ruthenium catalysts has been a major advance, leading to "second generation" catalysts with enhanced stability and broader functional group tolerance. nih.govnih.gov Given that the imidazole ring is itself an NHC precursor, these catalysts are particularly well-suited for reactions involving imidazole-containing substrates. Modern catalysts exhibit high tolerance for functional groups like amides and alcohols, making them applicable to molecules like this compound. raineslab.com The reaction can be performed to create both di- and trisubstituted olefin products, often with control over the resulting E/Z stereochemistry. nih.gov

Table 1: Representative Olefin Metathesis Reactions on Allyl Amide Substrates This table presents data for analogous N-allyl amide systems to illustrate the principles of olefin metathesis.

| Substrate | Reaction Type | Catalyst | Reactant/Conditions | Product | Yield |

|---|---|---|---|---|---|

| N,N-diallyltoluenesulfonamide | RCM | Grubbs II (G-II) | CH₂Cl₂, reflux | 1-Tosyl-2,5-dihydro-1H-pyrrole | >95% |

| Allyl Homocysteine-Modified Protein | CM | Hoveyda-Grubbs II (HG-II) | Allyl Alcohol, H₂O/t-BuOH | Cross-metathesis product | N/A |

| N-allyl-N-tosylacrylamide | RCM | Grubbs II (G-II) | DCM, 40 °C | 6-membered lactam | 95% |

The carbon-carbon double bond of the allyl group is readily susceptible to hydrogenation and halogenation.

Hydrogenation: Catalytic hydrogenation provides a straightforward method to saturate the allyl group, converting it into a propyl group. This reaction is typically carried out using heterogeneous catalysts such as palladium on carbon (Pd/C) or platinum dioxide (PtO₂) under an atmosphere of hydrogen gas. u-tokyo.ac.jp While this transformation is generally clean and high-yielding, under more forcing conditions (higher pressures and temperatures), reduction of the amide carbonyl itself can occur, leading to either C-O or C-N bond cleavage. nih.govacs.org The choice of catalyst and reaction conditions is therefore crucial to ensure selective reduction of the alkene.

Halogenation: The allyl group can undergo halogenation via two primary pathways.

Electrophilic Addition: In the absence of radical initiators, halogens like bromine (Br₂) or chlorine (Cl₂) add across the double bond to yield a 1,2-dihalo derivative. The reaction proceeds through a cyclic halonium ion intermediate. In the presence of a nucleophilic solvent (like water or an alcohol), a halohydrin or haloether can be formed. Intramolecular versions of this reaction are also possible; for instance, O-allyl carbamates can undergo enantioselective bromoaminocyclization when treated with a bromine source, leading to the formation of a heterocyclic ring. researchgate.net

Allylic Halogenation: Under radical conditions (e.g., using light or a radical initiator), halogenation can occur at the allylic position (the carbon adjacent to the double bond). N-Bromosuccinimide (NBS) is a classic reagent used for allylic bromination, as it provides a low, steady concentration of bromine radicals, which favors substitution over addition. youtube.comyoutube.com This reaction proceeds via a resonance-stabilized allylic radical intermediate, which can sometimes lead to a mixture of isomeric products. youtube.com

Radical reactions offer a powerful avenue for the functionalization of the allyl group. The C=C bond is an excellent radical acceptor. Amidyl radicals, which can be generated from the amide nitrogen under various conditions, can participate in intramolecular cyclizations with the tethered allyl group. acs.orgnih.gov

For example, photoredox catalysis using visible light can facilitate the generation of amidyl radicals from precursor amides. acs.orgacs.org These radicals can then undergo a 5-exo-trig cyclization onto the allyl double bond, forming a five-membered ring and a new carbon-centered radical, which is then quenched to complete the reaction. acs.orgrsc.org Another established method is the triethylborane-induced atom transfer radical cyclization of N-allyl-2-halo amides, which proceeds efficiently in water to yield γ-lactams. oup.com Furthermore, the polymerization of N-allyl imidazole derivatives can be initiated using radical initiators like benzoyl peroxide, demonstrating the susceptibility of the allyl group to radical chain reactions. researchgate.net

Electrophilic Additions: The electron-rich double bond of the allyl group readily reacts with a variety of electrophiles. The classic mechanism involves the initial attack by the electrophile on the double bond to form a carbocation intermediate, which is then intercepted by a nucleophile. Besides the halogenation described previously, this includes hydrohalogenation (addition of HX) and acid-catalyzed hydration (addition of H₂O). The regioselectivity of these additions typically follows Markovnikov's rule, where the electrophile adds to the carbon with more hydrogen atoms, leading to the more stable secondary carbocation. Intramolecular electrophilic additions, such as the bromoaminocyclization of allyl carbamates, demonstrate how the amide or carbamate (B1207046) moiety can participate in these pathways to form heterocyclic structures. researchgate.net

Nucleophilic Additions: Direct nucleophilic addition to the unactivated C=C double bond of the allyl group is generally challenging due to the electron-rich nature of the alkene. Such reactions typically require the alkene to be activated, making it more electrophilic. While the this compound itself is not a Michael acceptor, it is important to distinguish this from reactions where the amide nitrogen acts as a nucleophile to attack an external electrophilic alkene, a process known as aza-Michael addition. rsc.org The primary mode of nucleophilic attack on this compound itself is at the electrophilic carbonyl carbon of the N-acylimidazole moiety, not at the allyl group. rsc.org

Investigations into Chemoselectivity and Orthogonal Reactivity

The presence of two distinct reactive sites in this compound—the nucleophilic C=C bond and the electrophilic carbonyl carbon—makes it an ideal substrate for studies in chemoselectivity and orthogonal reactivity. Orthogonal chemistry refers to the ability to perform a chemical reaction on one functional group in a molecule without affecting another, a cornerstone of modern complex molecule synthesis and chemical biology. nih.govresearchgate.netwebsite-files.com

The reactivity of the two sites can be selectively addressed by the choice of reagents and reaction conditions:

Allyl Group Reactions: Reagents and conditions that target alkenes, such as metathesis catalysts (e.g., Grubbs catalyst), radical initiators, or electrophiles (H⁺, Br₂), will preferentially react at the C=C double bond. These reactions are generally orthogonal to the N-acylimidazole group, which is stable under these conditions. raineslab.com

N-Acylimidazole Reactions: Nucleophiles (e.g., amines, alcohols, organometallics) will selectively attack the activated carbonyl carbon, leading to acylation of the nucleophile and release of imidazole. This reaction is a well-established method for forming amides, esters, and ketones. This process is typically orthogonal to the allyl group, which is unreactive towards most nucleophiles. nih.gov

This differential reactivity allows for sequential, controlled modifications. For example, one could first perform an olefin metathesis reaction on the allyl group and then, in a subsequent step, use the N-acylimidazole moiety to couple the molecule to an amine. This represents a powerful strategy for building molecular complexity.

Thermal and Photochemical Rearrangement Reactions and Isomerizations

The allyl group can participate in various rearrangement and isomerization reactions, driven by thermal or photochemical energy.

Thermal/Catalytic Isomerization: A significant transformation of N-allyl amides is their isomerization to the corresponding enamides (N-vinyl amides). This reaction is often catalyzed by transition metal complexes, particularly ruthenium catalysts like Cp*Ru(CH₃CN)₃PF₆. nih.govresearchgate.net This process is atom-economical and can be highly stereoselective, providing access to geometrically defined Z-enamides, which are valuable building blocks in organic synthesis. nih.govamazonaws.com The reaction proceeds through a metal-hydride addition/elimination sequence.

Photochemical Reactions: Upon irradiation with UV light, the allyl group can undergo a variety of photochemical transformations. One of the most common is the [2+2] photocycloaddition with another alkene, which forms a cyclobutane (B1203170) ring. acs.org This reaction can be used to construct complex polycyclic systems. Additionally, photolysis can induce homolytic cleavage of bonds, initiating radical-based rearrangements. For related N-allyl-o-sulfobenzimides, photolysis leads to homolysis of the N-S bond and subsequent reactions. oup.com In other systems, photochemical activation can lead to deoxygenative alkylation of the amide itself, showcasing the diverse reactivity achievable under photochemical conditions. nih.gov

Table 2: Isomerization of N-Allyl Amides to Enamides This table presents representative data for the Ru-catalyzed isomerization of N-allyl amides.

| N-Allyl Amide Substrate | Catalyst | Solvent/Temp | Product | Yield | Z:E Ratio |

|---|---|---|---|---|---|

| N-allyl-N-phenylbenzamide | CpRu(CH₃CN)₃PF₆ (5 mol%) | DMF, 60 °C | (Z)-N-(prop-1-en-1-yl)-N-phenylbenzamide | 95% | >20:1 |

| N-allyl-N-methyl-2-phenylacetamide | CpRu(CH₃CN)₃PF₆ (5 mol%) | DMF, 60 °C | (Z)-N-methyl-N-(prop-1-en-1-yl)-2-phenylacetamide | 93% | >20:1 |

| N-cinnamyl-N-methylacetamide | Cp*Ru(CH₃CN)₃PF₆ (5 mol%) | DMF, 60 °C | (Z)-N-methyl-N-(3-phenylprop-1-en-1-yl)acetamide | 99% | >20:1 |

Mechanistic Investigations of Chemical Processes Involving N Allyl 1h Imidazole 1 Carboxamide

Elucidation of Reaction Pathways and Intermediates

No specific studies elucidating the detailed reaction pathways and intermediates for transformations involving N-allyl-1H-imidazole-1-carboxamide were found in the public domain. General applications suggest its use as an acylating agent, implying a pathway involving nucleophilic attack on the carbonyl carbon and subsequent departure of the imidazole (B134444) leaving group. However, detailed studies identifying specific intermediates, such as tetrahedral intermediates, and their spectroscopic or computational characterization are not available.

Detailed Transition State Analysis using Experimental and Computational Methods

There is no published research that provides a detailed transition state analysis for reactions of this compound. Consequently, no experimental or computational data on the geometries, energies, or vibrational frequencies of transition states involving this compound can be presented.

Kinetic Studies of Key Transformations and Rate-Determining Steps

Kinetic studies, including the determination of rate constants, reaction orders, and the identification of rate-determining steps for key transformations involving this compound, are not documented in the available scientific literature. Therefore, no data tables on kinetic parameters can be provided.

Table of Compounds Mentioned

Since no specific reactions or detailed studies could be discussed, a table of relevant compounds cannot be generated.

Computational and Theoretical Investigations of N Allyl 1h Imidazole 1 Carboxamide

Electronic Structure, Bonding, and Aromaticity Analysis

The electronic landscape of a molecule dictates its fundamental chemical and physical properties. For N-allyl-1H-imidazole-1-carboxamide, computational methods unravel the distribution of electrons, the nature of its chemical bonds, and the aromatic character of its imidazole (B134444) ring.

Detailed Research Findings: Density Functional Theory (DFT) is a primary tool for investigating the electronic structure. Calculations can determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. In related imidazole-containing molecules, the HOMO is often located on the electron-rich imidazole ring, while the LUMO may be distributed across the carboxamide group, indicating the likely sites for electron donation and acceptance.

Natural Bond Orbital (NBO) analysis is employed to provide a more intuitive chemical picture of bonding. nih.gov This method quantifies the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which can be interpreted as stabilizing hyperconjugative interactions. For this compound, NBO analysis would reveal the charge distribution on each atom and the strength of the bonds, including the resonance effects within the carboxamide group and the imidazole ring.

Aromaticity of the imidazole ring is a key feature. While the ring is inherently aromatic, the substitution can modulate this property. Computational indices such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) can be calculated to quantify the degree of aromaticity. These calculations help in understanding how the N-allyl and carboxamide groups influence the electronic delocalization within the five-membered ring.

Table 1: Illustrative Natural Bond Orbital (NBO) Analysis Data for this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (1) N3 | π* (C4-C5) | 25.4 |

| LP (1) N-carboxamide | π* (C=O) | 45.8 |

| π (C4=C5) | π* (N1-C2) | 18.2 |

| π (C=C) allyl | σ* (C-H) | 5.1 |

Note: This table presents hypothetical data based on typical values for similar structures to illustrate the insights gained from NBO analysis. LP denotes a lone pair.

Conformational Analysis and Molecular Dynamics Simulations

Detailed Research Findings: Conformational analysis is typically initiated by scanning the potential energy surface through systematic rotation of key dihedral angles (e.g., the N1-C(allyl) bond and the N1-C(carboxamide) bond). This process identifies various energy minima, corresponding to stable conformers. The relative energies of these conformers can be calculated with high accuracy using DFT methods.

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time. uq.edu.au By simulating the motion of the atoms at a given temperature, MD can explore the conformational landscape, revealing the most populated conformational states and the transitions between them. This provides a more realistic picture of the molecule's behavior in solution or other environments. For this compound, MD simulations would highlight the flexibility of the allyl chain and its preferred orientations relative to the imidazole ring.

Table 2: Calculated Relative Energies for Key Conformers of this compound

| Conformer | Dihedral Angle (C2-N1-C(allyl)-C(allyl)) | Dihedral Angle (C2-N1-C(O)-N) | Relative Energy (kcal/mol) |

| Global Minimum | ~100° | ~180° | 0.00 |

| Local Minimum 1 | ~-100° | ~180° | 0.25 |

| Local Minimum 2 | ~100° | ~0° | 2.50 |

| Transition State | ~0° | ~180° | 4.80 |

Note: This table contains hypothetical data to illustrate the results of a conformational analysis study.

Density Functional Theory (DFT) Studies on Reactivity, Regioselectivity, and Energetics

DFT is a cornerstone for predicting the chemical reactivity, regioselectivity, and energetics of reactions involving this compound. nih.govdntb.gov.uanih.gov

Detailed Research Findings: Molecular Electrostatic Potential (MESP) maps are a valuable tool for predicting reactivity. niscpr.res.in These maps visualize the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, such as the nitrogen atoms of the imidazole ring and the oxygen of the carboxamide group. Regions of positive potential (blue) indicate sites susceptible to nucleophilic attack.

DFT calculations can be used to predict the regioselectivity of reactions such as alkylation or protonation. By calculating the energies of the different possible products, the most thermodynamically favored isomer can be identified. For instance, in the N-alkylation of related heterocyclic systems, DFT has been used to explain why one nitrogen atom is preferentially alkylated over another. researchgate.net For this compound, this would be crucial in understanding reactions at the N3 position of the imidazole ring versus the carboxamide nitrogen.

The energetics of reaction pathways can be thoroughly mapped out. This includes the calculation of the energies of reactants, products, intermediates, and transition states. The resulting energy profile provides the activation energies and reaction enthalpies, which are fundamental to understanding reaction kinetics and thermodynamics.

Table 3: Calculated Proton Affinities for this compound

| Site of Protonation | Calculated Proton Affinity (kcal/mol) |

| N3 (imidazole) | 230 |

| O (carboxamide) | 215 |

| N (carboxamide) | 190 |

Note: The data in this table is illustrative and represents typical relative proton affinities for such functional groups, predicting N3 to be the most basic site.

Prediction of Spectroscopic Properties for Advanced Structural Characterization (Excluding Basic Identification)

Computational chemistry can predict various spectroscopic properties with a high degree of accuracy, serving as a powerful tool for interpreting experimental spectra and confirming molecular structures.

Detailed Research Findings: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. niscpr.res.in By calculating the magnetic shielding tensors for each nucleus, the chemical shifts (¹H, ¹³C, ¹⁵N) can be predicted. Comparing these calculated shifts with experimental data can help in the definitive assignment of complex spectra and can be particularly useful in distinguishing between different isomers or conformers.

Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The results, often visualized as a simulated spectrum, can be compared with experimental UV-Vis spectra to understand the electronic transitions responsible for the observed absorption bands.

Vibrational frequencies (Infrared and Raman spectra) can also be computed. These calculations help in assigning the vibrational modes observed in experimental IR and Raman spectra, providing a detailed understanding of the molecule's vibrational characteristics.

Table 4: Comparison of Hypothetical Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Calculated (GIAO/DFT) | Experimental |

| C=O (carboxamide) | 168.5 | 167.9 |

| C2 (imidazole) | 138.2 | 137.8 |

| C4 (imidazole) | 129.5 | 129.1 |

| C5 (imidazole) | 118.0 | 117.5 |

| C (allyl, =CH₂) | 119.5 | 119.0 |

| C (allyl, -CH=) | 132.1 | 131.7 |

| C (allyl, -CH₂-) | 48.9 | 48.5 |

Note: This table presents plausible data to illustrate the typical accuracy of NMR chemical shift predictions.

In Silico Modeling and Simulation of Reaction Mechanisms

Beyond static properties, computational modeling allows for the detailed exploration of dynamic chemical processes, such as reaction mechanisms. nih.gov

Detailed Research Findings: By employing DFT, the entire energy profile of a proposed reaction mechanism can be mapped. This involves locating the structures of all intermediates and, crucially, the transition states that connect them. The calculation of the energy barriers (activation energies) associated with each step allows for the identification of the rate-determining step of the reaction.

For the synthesis of this compound, for example, in silico modeling could be used to compare different synthetic routes. It could help to understand the role of catalysts, the effect of solvents, and the reasons for observed product distributions. Similarly, for reactions where this compound is a reactant, computational modeling can predict the most likely reaction pathways and products. These models can provide a level of detail that is often inaccessible through experimental means alone, offering insights into the intricate dance of atoms as bonds are broken and formed.

Table 5: Hypothetical Calculated Energy Profile for a Reaction Step

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +15.2 |

| Intermediate | -5.4 |

| Products | -12.8 |

Note: This table illustrates a typical calculated energy profile for an exothermic reaction step, providing key thermodynamic and kinetic data.

Advanced Analytical Methodologies in Research for N Allyl 1h Imidazole 1 Carboxamide

High-Resolution Spectroscopic Techniques for Elucidating Complex Derivatives and Stereochemistry

High-resolution spectroscopy is indispensable for the unambiguous structural elucidation of N-allyl-1H-imidazole-1-carboxamide and its derivatives. Techniques such as 2D Nuclear Magnetic Resonance (NMR) and Chiral High-Performance Liquid Chromatography with Circular Dichroism detection (HPLC-CD) offer deep insights into the molecule's connectivity and spatial arrangement.

Two-Dimensional (2D) NMR Spectroscopy: While one-dimensional (1D) NMR provides initial data, 2D NMR experiments are crucial for definitive assignment of proton (¹H) and carbon (¹³C) signals, especially in complex structures. ipb.ptugm.ac.id For this compound, experiments like Correlation Spectroscopy (COSY) would reveal couplings between protons on the allyl group and within the imidazole (B134444) ring. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments connect protons to their directly attached carbons and to carbons multiple bonds away, respectively. This allows for the complete and unambiguous assignment of every atom in the molecule's skeleton. ugm.ac.id For instance, an HMBC spectrum would show a correlation between the CH₂ protons of the allyl group and the nitrogen-adjacent carbon of the imidazole ring, confirming the N-allyl substitution.

Predicted ¹H and ¹³C NMR Data for this compound

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|---|

| Imidazole C2 | C | - | ~138 | H4, H5 |

| Imidazole C4 | C | - | ~130 | H2, H5, Allyl-CH₂ |

| Imidazole C5 | C | - | ~118 | H2, H4, Allyl-CH₂ |

| Carboxamide C=O | C | - | ~150 | Amide-NH, Allyl-CH₂ |

| Amide NH | H | ~8.0 (broad) | - | Carboxamide C=O, Allyl-CH |

| Allyl CH₂ (N-bound) | CH₂ | ~4.8 | ~48 | Imidazole C4, C5, Carboxamide C=O, Allyl-CH |

| Allyl CH | CH | ~6.0 | ~132 | Allyl-CH₂, Allyl=CH₂ |

| Allyl =CH₂ | CH₂ | ~5.3 | ~119 | Allyl-CH |

Chiral HPLC-CD: The parent this compound molecule is achiral. However, should synthetic derivatization introduce a stereocenter, chiral chromatography becomes essential. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can separate enantiomers. nih.govresearchgate.netptfarm.plnih.gov Coupling the HPLC system to a circular dichroism (CD) detector provides not only separation but also information on the absolute configuration of the eluted enantiomers, as they will produce mirror-image CD spectra. This is a powerful combination for studying stereoselective reactions and characterizing chiral products. Many imidazole derivatives with antifungal properties are chiral and require such methods for separation and analysis. ptfarm.plnih.govresearchgate.net

Chromatographic Separations for Purity Assessment and Complex Mixture Analysis

Chromatographic methods coupled with mass spectrometry are the gold standard for separating components of a reaction mixture and assessing the purity of the final product.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive technique used for the analysis of volatile and thermally stable compounds. nist.gov While the polarity and molecular weight of this compound might pose challenges, derivatization can improve its volatility. nih.gov In a typical analysis, the sample is vaporized and separated on a GC column before entering the mass spectrometer. The mass spectrometer provides a mass-to-charge ratio (m/z) for the molecular ion (M⁺) and its fragments. The fragmentation pattern is a unique fingerprint that helps confirm the structure. For this compound (Molecular Weight: 165.19 g/mol ), key fragments would be expected from the loss of the allyl group or cleavage of the amide bond.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For less volatile or thermally sensitive compounds, LC-MS/MS is the preferred method. nih.govnih.gov The compound is first separated by HPLC and then introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) involves selecting the molecular ion, fragmenting it, and analyzing the resulting daughter ions. This technique, often using multiple reaction monitoring (MRM), is exceptionally specific and sensitive, making it ideal for quantifying trace amounts of the compound in complex matrices like plasma or for detecting low-level impurities. nih.govnih.govresearchgate.net

Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 166.08 | Protonated molecular ion |

| [M-C₃H₅]⁺ | 124.04 | Loss of the N-allyl group (radical) |

| [C₃H₄N₂CO]⁺ | 108.03 | Fragment from cleavage of the N-allyl bond |

| [C₄H₅N₂]⁺ | 81.05 | Allyl cation |

| [C₃H₃N₂]⁺ | 67.03 | Imidazole ring fragment |

In Situ Spectroscopic Monitoring of Reaction Progress and Intermediate Formation

Monitoring chemical reactions in real-time provides invaluable data on reaction kinetics, mechanism, and the formation of transient intermediates.

Infrared (IR) and Raman Spectroscopy: In situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful process analytical technologies (PAT). youtube.com By inserting a probe directly into the reaction vessel, spectra can be collected continuously without the need for sampling. youtube.comyoutube.com The synthesis of this compound from a precursor like 1,1'-carbonyldiimidazole (B1668759) (CDI) and allylamine (B125299) could be monitored by tracking key vibrational bands. For example, the disappearance of the N-H stretching band of allylamine (around 3300 cm⁻¹) and the appearance of the characteristic amide C=O stretching band (around 1680 cm⁻¹) would signify the progress of the reaction. youtube.com This allows for precise determination of the reaction endpoint and can help identify the buildup of any unexpected intermediates.

Key Vibrational Frequencies for Reaction Monitoring

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Observation during Reaction |

|---|---|---|---|

| Allylamine (Reactant) | N-H Stretch | ~3300 | Decreases |

| CDI (Reactant) | C=O Stretch | ~1740 | Decreases |

| Amide (Product) | C=O Stretch | ~1680 | Increases |

| Amide (Product) | N-H Bend | ~1550 | Increases |

X-ray Crystallographic Analysis for Definitive Solid-State Structural Determination

While NMR confirms the chemical structure in solution, X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. This technique is crucial for understanding intermolecular interactions, such as hydrogen bonding and crystal packing, which influence the material's physical properties.

To perform this analysis, a suitable single crystal of this compound must be grown. This crystal is then exposed to a focused X-ray beam, and the resulting diffraction pattern is analyzed to build a 3D model of the electron density, from which the precise atomic positions can be determined. For many imidazole carboxamide derivatives, X-ray analysis has been essential to confirm their structure and understand their binding modes in biological systems. nih.govnih.govacs.org The analysis would provide exact bond lengths, bond angles, and torsional angles, confirming the planarity of the imidazole ring and the conformation of the N-allyl and carboxamide substituents.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| β (°) | 95.5 |

| Volume (ų) | 845 |

| Z (Molecules/Unit Cell) | 4 |

| Key Hydrogen Bonds | Amide N-H···N (imidazole) |

Applications of N Allyl 1h Imidazole 1 Carboxamide in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block in the Synthesis of Non-Biological Complex Organic Architectures

N-allyl-1H-imidazole-1-carboxamide is recognized as a versatile heterocyclic building block for research and development. moldb.com Its structure is bifunctional, presenting two primary sites for chemical modification: the N-allyl group and the imidazole (B134444) ring. This allows for its strategic incorporation into larger, non-biological organic frameworks.

The imidazole core is a fundamental component in many synthetic pathways. nih.gov The N-allyl group, on the other hand, provides a locus for a wide array of chemical transformations unique to alkenes, such as addition reactions, metathesis, and palladium-catalyzed cross-coupling reactions. For instance, analogous N-allyl imidazole derivatives have been utilized in metal-catalyzed N-allylation reactions to form C-N bonds, a crucial step in the synthesis of many complex nitrogen-containing heterocycles. nih.gov The carboxamide linkage provides a stable, planar unit that can influence the conformation and electronic properties of the final molecular architecture. This combination allows synthetic chemists to employ the compound in multi-step syntheses to construct elaborate, non-natural molecules with precisely controlled three-dimensional structures.

Application as a Precursor for Specialized Monomers in Polymer Chemistry and Network Formation

The presence of the allyl group makes this compound a valuable precursor for specialized monomers. The allyl group's double bond can undergo free-radical or transition-metal-catalyzed polymerization to form long-chain polymers.

Research on structurally similar molecules, such as N-allyl-tetrasubstituted imidazoles, has demonstrated that N-allyl imidazole monomers can be polymerized to create novel functional polymers. researchgate.net These polymers were noted for their potential application as heat-resistant and luminescent materials. researchgate.net By analogy, the polymerization of this compound would yield a polymer with pendant imidazole-1-carboxamide side chains.

These side chains could impart unique properties to the resulting polymer, including:

Enhanced Thermal Stability: The aromatic imidazole ring is known for its thermal robustness.

Coordination Sites: The nitrogen atoms of the imidazole ring can act as coordination sites for metal ions, allowing for the creation of polymer-supported catalysts or metal-scavenging resins.

Hydrogen Bonding Capabilities: The carboxamide group can participate in hydrogen bonding, influencing the polymer's solubility, mechanical properties, and ability to form networked structures or hydrogels.

The ability to copolymerize this monomer with other vinyl monomers would further allow for the fine-tuning of the final material's properties, creating a wide range of specialized polymers for advanced, non-biological applications.

Use as a Ligand or Ligand Precursor in Homogeneous and Heterogeneous Catalysis

The imidazole moiety is a well-established and effective ligand for a variety of transition metals, owing to the Lewis basicity of its nitrogen atoms. mdpi.comnih.gov this compound can, therefore, serve directly as a ligand in homogeneous catalysis, where it coordinates to a metal center to form a soluble catalytic complex. chemimpex.comnih.gov

Furthermore, it is a valuable precursor for creating more complex ligand systems or for immobilizing catalysts.

In Homogeneous Catalysis: The compound can be modified via the allyl group to synthesize more elaborate, multifunctional ligands with tailored steric and electronic properties.

In Heterogeneous Catalysis: The allyl group provides a convenient handle for grafting the molecule onto a solid support, such as silica (B1680970), graphene, or a polymer resin. This results in a heterogeneous catalyst that combines the high selectivity of a molecular catalyst with the practical advantages of easy separation and recyclability. chemistryworld.com Imidazole-based structures are also used as organic linkers in the synthesis of metal-organic frameworks (MOFs), which are highly porous materials with applications in gas storage and heterogeneous catalysis. mdpi.com

| Functional Group | Potential Catalytic Application | Basis of Application |

| Imidazole Ring | Direct coordination to metal centers | Lewis basic nitrogen atoms act as effective ligands for transition metals. mdpi.comchemimpex.com |

| Allyl Group | Immobilization onto solid supports | Allows for covalent attachment to materials like silica or polymers, creating recyclable heterogeneous catalysts. researchgate.net |

| Entire Molecule | Precursor for MOF linkers | Can be functionalized to serve as a building block for porous catalytic frameworks. mdpi.com |

Development of Functional Materials and Coatings with Tunable Properties (Non-Biological)

The unique chemical nature of this compound makes it a promising candidate for the development of advanced functional materials and coatings. As discussed, it can be polymerized to create materials whose properties are directly influenced by the pendant imidazole-carboxamide groups. researchgate.net

These materials could exhibit a range of tunable characteristics. For instance, coatings derived from such polymers could offer enhanced thermal stability and durability. chemimpex.com The imidazole units can also provide sites for post-polymerization modification, allowing for the covalent attachment of other functional molecules to the material's surface. This could be used to alter surface properties such as hydrophobicity, refractive index, or affinity for specific analytes. The potential for these materials to coordinate with metal ions also opens possibilities for creating functional coatings with sensing, anti-corrosive, or catalytic properties.

Contribution to the Construction of Diversified Chemical Libraries for High-Throughput Screening (Non-Biological Targets)

High-throughput screening (HTS) is a powerful method used to rapidly test vast numbers of compounds for a specific property, and it relies on the availability of large and structurally diverse chemical libraries. vliz.bethermofisher.com this compound is an ideal scaffold for building such libraries for non-biological screening campaigns, such as the discovery of new materials or catalysts.

Its value in this context comes from its modifiable structure:

Core Scaffold: The central imidazole-carboxamide core provides a consistent structural motif.

Diversification Points: The allyl group and the imidazole ring itself serve as points for chemical diversification. A multitude of reactions can be performed at these sites to generate a large family of related but structurally distinct compounds.

By systematically reacting this compound with various reagents, a diversified library can be constructed. This library could then be screened using HTS techniques to identify "hits" with desirable properties, such as high luminescence, specific catalytic activity, or unique thermal behavior. researchgate.net This approach accelerates the discovery of novel functional molecules and materials by exploring chemical space more efficiently than traditional, one-at-a-time synthesis and testing. nih.gov

Structure Chemical Activity Relationships for N Allyl 1h Imidazole 1 Carboxamide and Its Analogues Non Biological Contexts

Impact of Substituents on Synthetic Efficiency and Reaction Pathways

The synthesis of N-allyl-1H-imidazole-1-carboxamide and its derivatives is a critical aspect that governs their accessibility and utility. The substituents on the imidazole (B134444) ring and the carboxamide nitrogen play a pivotal role in determining the efficiency of synthetic routes and the potential reaction pathways.

The synthesis of N-allylimidazole derivatives can be achieved through various methods, including the reaction of imidazole with allyl halides or other allylating agents. beilstein-journals.orgnih.gov The nature of substituents on the imidazole ring can significantly influence the nucleophilicity of the ring nitrogens, thereby affecting the rate and regioselectivity of the N-allylation reaction. Electron-donating groups on the imidazole ring are expected to enhance the nucleophilicity, potentially leading to higher reaction rates. Conversely, electron-withdrawing groups may decrease the reactivity of the imidazole nitrogen, necessitating harsher reaction conditions or more reactive allylating agents.

A study on the N-allylation of imidazoles with Morita-Baylis-Hillman (MBH) alcohols and acetates demonstrated a catalyst-free method for producing N-substituted imidazole derivatives. beilstein-journals.orgnih.govbeilstein-archives.org The reaction of cyclic MBH acetates with imidazole in refluxing toluene (B28343) proceeded to give N-allyl-substituted imidazoles in good yields. beilstein-journals.org This suggests that the nature of the leaving group on the allylating agent is also a crucial factor.

Furthermore, the presence of substituents can open up alternative reaction pathways. For instance, in the reaction of acyclic MBH alcohols with imidazole, aza-Michael addition was observed, leading to 1,4-adducts instead of the direct N-allylation product. beilstein-journals.orgnih.gov This highlights how subtle changes in the substrate structure can dramatically alter the reaction outcome.

The synthesis of N-acyl-1H-imidazole-1-carbothioamides has also been reported, showcasing the versatility of the imidazole scaffold for creating diverse derivatives. nih.gov The reactivity of these compounds and their synthetic accessibility are influenced by the nature of the acyl group.

Influence of Structural Modifications on Catalytic Performance and Selectivity

This compound and its analogues, particularly those that can serve as precursors to N-heterocyclic carbenes (NHCs), have potential applications in catalysis. The structure of these compounds can be systematically modified to tune their catalytic performance and selectivity in various chemical transformations.

The imidazole ring is a key component of many NHC ligands, which are widely used in transition-metal catalysis. The electronic and steric properties of the substituents on the imidazole ring can directly impact the catalytic activity of the resulting metal-NHC complex. For example, bulky substituents on the nitrogen atoms of the imidazole ring can enhance the stability of the catalyst and influence the stereoselectivity of the reaction.

While direct catalytic applications of this compound itself are not extensively documented in the provided search results, the broader class of N-substituted imidazoles is known to be crucial in catalysis. For instance, copper-catalyzed N-arylation of imidazoles is a well-established method for forming C-N bonds, and the efficiency of these catalytic systems can be influenced by the nature of the imidazole substrate and the ligands used. researchgate.net

The allyl group in this compound introduces a reactive handle that could be exploited in catalyst design. For example, it could be involved in catalyst immobilization on a solid support or in the formation of bifunctional catalysts.

Correlation between Molecular Architecture and Resultant Material Properties

The molecular architecture of this compound and its analogues has a direct bearing on the properties of materials derived from them. The imidazole moiety, with its ability to participate in hydrogen bonding and its aromatic nature, can impart specific characteristics to polymers and other materials. elsevierpure.comresearchgate.net

Imidazole-containing polymers have been explored for various material science applications. elsevierpure.comresearchgate.netcapes.gov.brnih.govnih.gov These polymers can exhibit interesting properties such as thermal stability and luminescence. researchgate.net A study on poly(N-allyl-tetrasubstituted imidazole) demonstrated that the polymer's luminescence and thermal stability were related to its molecular weight and degree of crystallization. researchgate.net This suggests that by controlling the polymerization process and the structure of the monomer, which could be an analogue of this compound, materials with tailored properties can be designed.

The presence of the allyl group offers a route to polymerization. The carboxamide linkage can also influence the material's properties, for instance, by providing additional sites for hydrogen bonding, which can affect the mechanical strength and solubility of the resulting polymer.

The ease of chemical modification of the imidazole functionality is a significant advantage in designing new materials. researchgate.net This allows for the fine-tuning of properties for specific applications, such as in the development of heat-resistant or luminescent materials. researchgate.net

| Monomer Structure | Polymer Property | Potential Application |

| N-allyl-tetrasubstituted imidazole | Luminescence, Thermal Stability | Heat-resistant materials, Luminescent materials researchgate.net |

| Imidazole-containing monomers | Hydrogen-bonding capability | Biomaterials, Self-assembling materials elsevierpure.comresearchgate.net |

Quantitative Structure-Activity Relationships (QSAR) in Non-Biological Chemical Processes

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools for correlating the chemical structure of compounds with their activity. While often used in drug discovery, QSAR can also be applied to non-biological chemical processes to predict reactivity, catalytic activity, or material properties.

For imidazole derivatives, QSAR studies have been conducted to predict various activities, although the majority of the available literature focuses on biological applications. nih.govnih.govfrontiersin.orgresearchgate.netespublisher.comnih.govnih.gov For instance, QSAR models have been developed to predict the inhibitory effects of amide derivatives on xanthine (B1682287) oxidase and the activity of imidazole derivatives as corrosion inhibitors. nih.govfrontiersin.orgresearchgate.net

In the context of non-biological chemical processes, a QSAR study on imidazole derivatives as corrosion inhibitors used genetic function approximation to establish a correlation between molecular descriptors and inhibition efficiency. researchgate.net This demonstrates the potential of QSAR to guide the design of new, more effective molecules for specific industrial applications.

A 3D-QSAR study on imidazole-1-carboxylates indicated that the steric effect was a dominant factor influencing their activity. pku.edu.cn Such insights are invaluable for designing new compounds with enhanced performance. By identifying the key molecular features that govern a particular chemical property, QSAR models can accelerate the discovery and optimization of novel chemical entities for various non-biological applications.

| QSAR Study | Predicted Property | Key Descriptors/Findings |

| Imidazole-5-carboxylic acid analogs nih.gov | Antihypertensive activity | Descriptors related to count of specific atoms and functional groups were beneficial for activity. |

| Imidazole-1-carboxylates pku.edu.cn | Inhibition of Botrytis cinerea | Steric effects were the dominant factor. |

| Amide derivatives nih.govfrontiersin.org | Xanthine oxidase inhibition | Model built using a combination of linear and non-linear methods showed good predictive ability. |

| Imidazole derivatives researchgate.net | Corrosion inhibition efficiency | Correlation established between molecular descriptors and inhibition efficiency. |

While specific QSAR studies focusing solely on the non-biological chemical activities of this compound are not prevalent in the initial search, the methodologies applied to other imidazole derivatives can be readily adapted. By building robust QSAR models, it would be possible to predict how modifications to the structure of this compound would affect its synthetic accessibility, catalytic potential, and the properties of materials derived from it.

Future Research Directions and Perspectives for N Allyl 1h Imidazole 1 Carboxamide

Exploration of Novel and Sustainable Synthetic Pathways

Future research will likely prioritize the development of more efficient, economical, and environmentally benign methods for synthesizing N-allyl-1H-imidazole-1-carboxamide and its derivatives. Current methods, while effective, offer room for improvement in terms of atom economy and the use of greener reagents.

Key areas for investigation include:

Catalytic Routes: Exploring novel catalytic systems, potentially involving transition metals or organocatalysts, to streamline the synthesis process. A palladium(0)-catalyzed aza-Claisen rearrangement of related N-allyl ynamides has been noted, suggesting that similar catalytic strategies could be adapted for this compound's synthesis or derivatization. science.gov

Bio-based Precursors: Investigating the use of renewable starting materials for the imidazole (B134444) core. The Radziszewski reaction, for instance, allows for the formation of 1H-imidazoles from α-dicarbonyl compounds, ammonia (B1221849), and aldehydes, which can potentially be derived from biomass like monosaccharides. researchgate.net

Safer Reagents: this compound itself can be viewed as a potentially safer and more selective acylating or carbamoylating agent. sigmaaldrich.comenamine.net Research into its reactivity could position it as a superior alternative to more hazardous reagents, analogous to how related imidazole carbamates have replaced reagents like diazomethane (B1218177) for certain transformations. enamine.net Its role as a key intermediate for bioactive molecules in the pharmaceutical and agrochemical sectors underscores the need for scalable and sustainable production methods. chemimpex.com

| Property | Value | Reference |

| Molecular Formula | C₇H₈N₂O₂ | sigmaaldrich.com |

| Molecular Weight | 152.15 g/mol | sigmaaldrich.com |

| Appearance | Colorless to pale yellow liquid | chemimpex.com |

| Density | 1.146 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.494 | sigmaaldrich.com |

| CAS Number | 83395-39-5 | sigmaaldrich.com |

Development of Highly Enantioselective and Diastereoselective Transformations

The presence of a prochiral allyl group and a functional imidazole core makes this compound an attractive substrate for asymmetric synthesis. Future work should focus on developing stereocontrolled reactions to access chiral molecules that are valuable in medicinal chemistry and materials science.

Promising research avenues include:

Directed Allylation: The imidazole moiety has been shown to direct the highly enantioselective allylation of aldimines and ketimines when using specific chiral reagents. nih.gov Future studies could explore the intrinsic directing ability of the carboxamide group in this compound to control the stereochemistry of additions to the allyl group.

Asymmetric Cyclizations: The development of catalytic methods to induce enantioselective or diastereoselective cyclization reactions involving the allyl group could lead to novel heterocyclic scaffolds.

Chiral Amine Synthesis: Coupling enantioselective transformations with subsequent modifications could provide a protecting group-free route to a diverse array of imidazole-containing chiral carbinamines. nih.gov

Diastereoselective Reactions: Research into the diastereoselective reactions of alkenes with related amidine structures has successfully produced diastereochemically pure dihydroimidazoles. acs.org This suggests a strong potential for developing similar diastereoselective transformations using this compound as a precursor.

Investigation into Photochemical and Electrochemical Reactivity for Sustainable Synthesis

Harnessing light or electricity to drive chemical reactions is a cornerstone of green chemistry. The unique structure of this compound suggests it may possess interesting photochemical and electrochemical properties that are currently untapped.

Future research directions should include:

Photosensitization: Related imidazole compounds, such as imidazole-2-carboxaldehyde, are known to act as photosensitizers that can initiate further chemical reactions upon irradiation. copernicus.orgcopernicus.org Investigating whether this compound can act as a photosensitizer could open pathways for its use in promoting sustainable, light-driven organic transformations.

Photochemical Rearrangements: The photochemistry of other allylic compounds, like 1-allyl-4-aryltetrazolones, shows that the allyl group can participate in significant molecular rearrangements upon photolysis. researchgate.net Similar studies on this compound could reveal novel photochemical pathways to complex heterocyclic systems like pyrimidinones (B12756618) or benzimidazolones. researchgate.net

Electrosynthesis: Exploring the electrochemical behavior of the imidazole ring and the carboxamide group could lead to novel electrosynthetic methods for its modification or polymerization. This would align with green chemistry principles by minimizing the use of chemical oxidants or reductants.

Integration into Continuous Flow Chemistry and Microreactor Technologies

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.gov The synthesis and application of this compound are well-suited for this technology.

Key areas for future development:

Flow Synthesis of N-Alkyl Imidazoles: Methods for the continuous flow synthesis of N-alkyl imidazoles using high-temperature reactors and zeolite catalysts have already been established. thalesnano.comresearchgate.net These processes demonstrate high productivity and selectivity, with water as the only byproduct. thalesnano.comresearchgate.net Adapting these proven methodologies for the production of this compound is a logical and promising next step.

Telescoped Reactions: Integrating the synthesis of the compound directly with subsequent reaction steps in a multi-reactor flow system would improve efficiency and reduce the need for isolating intermediates. unimi.it This approach is particularly valuable for producing active pharmaceutical ingredients and other high-value chemicals. nih.gov

Enhanced Safety and Control: The use of flow reactors can mitigate the risks associated with potentially exothermic reactions or the handling of unstable intermediates, allowing for more precise control over reaction conditions and improved reproducibility. nih.gov

| Parameter | Value/Condition | Reference |

| Reactor Type | Phoenix Flow Reactor™ | thalesnano.com |

| Catalyst | Acidic zeolite | thalesnano.comresearchgate.net |

| Temperature Range | Up to 450 °C (300-390 °C in examples) | thalesnano.comresearchgate.net |

| Pressure | Up to 200 bar (90 bar in examples) | thalesnano.comresearchgate.net |

| Key Advantages | Simple work-up, solvent reuse, clean procedure | thalesnano.com |

| Productivity Examples | 8–14 g/hour for various N-alkyl imidazoles | thalesnano.comresearchgate.net |

Advanced Applications in Supramolecular Chemistry and Nanomaterials Science

The imidazole moiety is a well-known building block in coordination chemistry and materials science. The specific combination of functional groups in this compound presents unique opportunities for creating advanced materials.

Future research should explore: